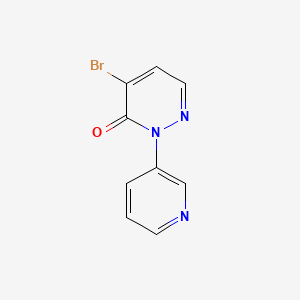

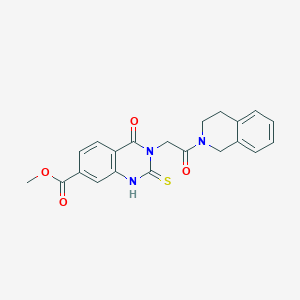

![molecular formula C26H25N5OS B2962520 N-[3-(N-ethylanilino)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 688792-50-9](/img/structure/B2962520.png)

N-[3-(N-ethylanilino)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(N-ethylanilino)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C26H25N5OS and its molecular weight is 455.58. The purity is usually 95%.

BenchChem offers high-quality N-[3-(N-ethylanilino)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(N-ethylanilino)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

Imidazole derivatives, such as EU-0094066, have been studied for their potential in antitumor therapies . The compound’s ability to interfere with cell proliferation makes it a candidate for targeting various cancer cell lines, including glioma and hepatocellular carcinoma. Research has shown that certain imidazole derivatives can induce apoptosis in tumor cells, suggesting a promising avenue for cancer treatment.

Antibacterial and Antimycobacterial Properties

The structural motif of imidazole is known to exhibit antibacterial and antimycobacterial activities . This makes EU-0094066 a potential molecule for the development of new antibiotics, especially in the face of rising antibiotic resistance. Its mechanism may involve the disruption of bacterial cell wall synthesis or protein function.

Anti-inflammatory Applications

Imidazole compounds have been reported to possess anti-inflammatory properties . EU-0094066 could be explored for its efficacy in reducing inflammation, possibly by inhibiting the synthesis of pro-inflammatory cytokines or modulating immune cell activity.

Antidiabetic Potential

Research into imidazole derivatives has included their use in antidiabetic drug development . These compounds may act on various targets within the insulin signaling pathway, offering a new approach to managing diabetes mellitus.

Antiviral and Antioxidant Effects

The imidazole core is associated with antiviral and antioxidant effects . EU-0094066 could be investigated for its potential to inhibit viral replication or to scavenge free radicals, contributing to the body’s defense against oxidative stress and viral infections.

Antifungal and Antihelmintic Uses

Imidazole derivatives are also known for their antifungal and antihelmintic activities . EU-0094066 might be effective against fungal infections and parasitic worms, providing an alternative to existing treatments.

Mecanismo De Acción

Target of Action

It is known that both indole and quinazoline derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

For instance, some indole and quinazoline derivatives have been shown to inhibit key enzymes or block receptor signaling, thereby exerting their therapeutic effects .

Biochemical Pathways

For example, some indole derivatives have been found to inhibit the process of phosphorylation, which is a key regulatory mechanism in many cellular pathways . Similarly, quinazoline derivatives have been associated with the inhibition of EGFR/HER2, which are critical for cell growth and proliferation .

Result of Action

For instance, some indole and quinazoline derivatives have been shown to inhibit cell growth, induce apoptosis, or modulate immune response .

Propiedades

IUPAC Name |

N-[3-(N-ethylanilino)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5OS/c1-2-30(19-9-4-3-5-10-19)16-8-15-27-25(32)18-13-14-20-22(17-18)29-26(33)31-23-12-7-6-11-21(23)28-24(20)31/h3-7,9-14,17H,2,8,15-16H2,1H3,(H,27,32)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKRZHMWEIESHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=S)N2)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(N-ethylanilino)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2962437.png)

![2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride](/img/structure/B2962440.png)

![N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2962441.png)

![2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2962445.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2962446.png)

![5-[(2-Chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2962451.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2962459.png)